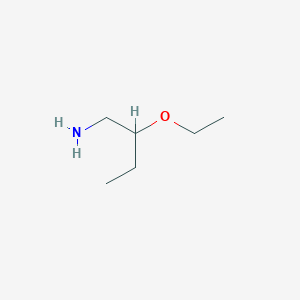

(2-Ethoxybutyl)amine

Description

Contextualization within Modern Amine Chemistry

Amines, characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups, form a fundamental class of organic compounds with widespread applications. They are derived from ammonia (B1221849), where one or more hydrogen atoms are substituted by organic substituents industryarc.comstudymind.co.uk. Primary amines, such as (2-Ethoxybutyl)amine, are defined by having one alkyl or aryl group directly attached to the nitrogen atom (RNH₂) studymind.co.uksolubilityofthings.comcuny.edu. This structure imparts specific chemical properties, including basicity due to the lone pair of electrons on the nitrogen atom, and nucleophilicity, enabling participation in various reactions like nucleophilic substitutions studymind.co.uksolubilityofthings.commasterorganicchemistry.com.

The presence of an ether linkage (-O-) within the alkyl chain of this compound, classifying it as an alkyl ether amine, adds another dimension to its chemical profile. Alkyl ethers are known for their distinctive spectral properties and their ability to engage in diverse interactions, contributing to their relevance in scientific studies wisdomlib.org. The combination of an amine and an ether functionality can influence properties such as solubility, polarity, and hydrogen-bonding capabilities, differentiating it from simple alkyl amines solubilityofthings.comcuny.edu.

Significance of Alkyl Ether Amines in Contemporary Synthetic Challenges

Alkyl ether amines represent a significant class of compounds in contemporary synthetic chemistry due to the unique properties conferred by the ether group. These properties can include enhanced solubility in various solvents, modified steric hindrance around the amine nitrogen, and potential for chelation or coordination. Such characteristics make them valuable as building blocks, ligands, or functional additives in complex syntheses and material development google.comgoogle.com.

While specific research findings for this compound are not extensively detailed in the provided snippets, the general utility of alkyl ether amines is highlighted. For instance, certain alkyl ether amines are employed as foam control compounds in industrial food processing due to their lower molecular weights and water solubility, allowing them to effectively break foam structures google.com. Research also indicates the synthesis of tertiary amines derived from ether amines, which can exhibit superior liquidity, improved surfactant properties, and enhanced solubility in hydrocarbons google.com. The structure of this compound, with its relatively short alkyl chain and single ether oxygen, suggests potential applications where a balance of hydrophilicity and moderate lipophilicity is required, or as a precursor for more complex functional molecules.

Overview of Research Trajectories for Primary Amines

Research in primary amine chemistry is a dynamic field, driven by the need for novel synthetic methodologies, advanced materials, and improved pharmaceutical intermediates. Current trends include the development of environmentally friendly synthesis methods, minimizing waste and energy consumption in amine production industryarc.com. Advanced analytical techniques are also crucial for precise characterization and quantification of amines, supporting quality control in various industries industryarc.comresearchgate.net.

In materials science, primary amines continue to be explored as monomers for polymers, cross-linking agents, or as functional groups to impart specific properties to materials. The development of high-throughput screening methods for determining yield and enantiomeric excess in reactions involving chiral primary amines is also an active area, aiming to accelerate the discovery of new catalysts and synthetic routes nih.gov. Furthermore, primary amines are fundamental building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals industryarc.comstudymind.co.uk. The ongoing research into functionalizing and utilizing primary amines suggests that compounds like this compound, with their specific structural features, can find utility in these evolving research landscapes.

Compound List

this compound

Ammonia

Aniline

Nitrobenzene

Phenylamine

this compound monohydrochloride

1-Amino-2-butanol

3-Aminopropanol

1-methoxypropan-2-amine

Trimethylamines

Monochloramine

Biogenic amines

Ethanolamines

Triethanolamines

Diethanolamines

Ethanamine

Propanamine

Diethylamine

Methylpropylamine

Ethyldimethylamine

Piperidine

Morpholine

N,N-dimethylaniline

Indoles

Pyrroles

Glycols

Organophosphate flame retardants

Aromatic amines

Amides

Pharmaceuticals

Bisphenol A

1-Amino-2-propanol

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxybutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-6(5-7)8-4-2/h6H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIYYRFKXQLGRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314716 | |

| Record name | 2-Ethoxy-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89585-14-8 | |

| Record name | 2-Ethoxy-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89585-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxybutyl Amine and Its Analogues

Classical Approaches to Alkylamine Synthesis

Traditional methods for synthesizing primary amines like (2-Ethoxybutyl)amine often involve multi-step sequences utilizing common bulk chemicals and reagents. These pathways are well-documented and have been refined over decades of use in organic chemistry.

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. wikipedia.org For the synthesis of this compound, the required precursor is 2-ethoxybutanal (B14398148). The process involves two main steps: the initial reaction of the aldehyde with ammonia (B1221849) to form an imine intermediate, followed by the reduction of this imine to the target primary amine. masterorganicchemistry.com

This transformation can be performed in a single pot ("direct" reductive amination) by combining the aldehyde, ammonia, and a reducing agent. wikipedia.org A key challenge is the choice of reducing agent, which must selectively reduce the imine intermediate without significantly reducing the starting aldehyde. masterorganicchemistry.com Several specialized hydride reagents have been developed for this purpose.

| Reducing Agent | Typical Conditions | Notes |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Highly selective for the imine over the carbonyl; toxicity of cyanide byproducts is a concern. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | A milder and less toxic alternative to NaBH₃CN; effective for a wide range of aldehydes and ketones. organic-chemistry.org |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, or Raney Ni | A "green" chemistry approach that avoids stoichiometric metal hydride waste; can sometimes lead to over-alkylation. wikipedia.orguni-bayreuth.de |

The synthesis of this compound can also be achieved by the direct reaction of a halogenated precursor, such as 1-bromo-2-ethoxybutane or 1-chloro-2-ethoxybutane, with ammonia. studymind.co.uk In this Sₙ2 reaction, ammonia acts as the nucleophile, displacing the halide to form an ethylammonium salt. chemguide.co.uk A subsequent deprotonation by a base, typically excess ammonia, yields the free primary amine. chemguide.co.ukchemguide.co.uk

A significant drawback of this method is the potential for over-alkylation. libretexts.org The primary amine product is itself a nucleophile and can react with additional molecules of the alkyl halide to produce secondary and tertiary amines, and ultimately a quaternary ammonium salt. chemguide.co.uklibretexts.org To favor the formation of the primary amine, a large excess of ammonia is typically used. studymind.co.ukchemguide.co.uk

An alternative that avoids over-alkylation is the Gabriel Synthesis . This method utilizes potassium phthalimide as an ammonia surrogate. libretexts.org The phthalimide anion performs a nucleophilic attack on the alkyl halide (e.g., 1-bromo-2-ethoxybutane). The resulting N-alkylated phthalimide is then cleaved, often through hydrolysis with a strong base (e.g., sodium hydroxide) or with hydrazine, to release the desired primary amine. libretexts.org

The reduction of an amide provides a direct route to the corresponding amine without the loss of any carbon atoms. To synthesize this compound via this pathway, the necessary precursor is 2-ethoxybutanamide. This amide can be prepared from the corresponding carboxylic acid or its derivatives.

While highly effective, the high reactivity of LiAlH₄ can limit its compatibility with other functional groups in the molecule. Modern alternatives involving catalytic hydrosilylation have been developed, using silanes in combination with catalysts like tris(pentafluorophenyl)boron or other transition metal complexes, which can offer milder reaction conditions. organic-chemistry.org

| Reagent/Catalyst System | Precursor | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amide | Highly effective and general method; requires anhydrous conditions and careful handling. jove.com |

| Borane (BH₃·THF) | Primary Amide | Milder alternative to LiAlH₄; can offer different selectivity with other functional groups. |

| Catalytic Hydrosilylation (e.g., Silanes + B(C₆F₅)₃) | Primary Amide | Transition-metal-free option; proceeds under milder conditions with good functional group tolerance. organic-chemistry.org |

The Hofmann rearrangement is a method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgpharmdguru.com To synthesize this compound using this method, the starting material would be 3-ethoxypentanamide.

The reaction is conducted by treating the amide with bromine in an aqueous solution of a strong base, such as sodium hydroxide. The mechanism involves the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. chemistrysteps.com This isocyanate is not isolated but is hydrolyzed in the aqueous base to form the primary amine and carbon dioxide (as carbonate). wikipedia.orgchemistrysteps.com The key feature of this reaction is the degradation of the carbon chain, where the carbonyl carbon of the amide is lost. pharmdguru.com

A related reaction is the Curtius Rearrangement, which also proceeds through an isocyanate intermediate to yield a primary amine with the loss of one carbon atom. jove.comlibretexts.org This pathway begins with an acyl azide, which is typically generated from a carboxylic acid derivative. jove.com

Modern Catalytic Strategies for Carbon-Nitrogen Bond Formation

While classical methods are robust, modern synthetic chemistry increasingly relies on catalytic reactions to form C-N bonds, often with greater efficiency and under milder conditions.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for C-N bond formation. rsc.orgresearchgate.net While these reactions are most frequently used to couple aryl halides with amines, methodologies have been extended to the synthesis of aliphatic amines. acs.org

In the context of synthesizing this compound, this approach could involve the coupling of an activated 2-ethoxybutyl derivative (such as 2-ethoxybutyl bromide or tosylate) with an ammonia equivalent. The reaction is typically catalyzed by a palladium or copper complex, which facilitates the formation of the C-N bond. nih.gov The choice of ligand on the metal center is crucial for achieving high reactivity and selectivity, especially when dealing with sterically hindered or challenging substrates. nih.gov These catalytic systems provide an alternative to the stoichiometric conditions of classical nucleophilic substitution and can often proceed with lower catalyst loadings and under milder conditions. nih.gov

Organocatalytic Systems in Amine Synthesis

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful platform for amine synthesis. These catalysts offer advantages in terms of low toxicity, stability, and availability. Primary amine catalysts, often derived from natural amino acids or Cinchona alkaloids, are particularly effective in a variety of enantioselective transformations. bohrium.com They typically operate by forming key intermediates such as enamines or iminium ions with carbonyl substrates.

The application of primary amine organocatalysts is prevalent in carbon-carbon bond-forming reactions that ultimately lead to chiral amine precursors. For instance, asymmetric Mannich reactions, which construct β-amino carbonyl compounds, can be efficiently catalyzed by primary amino acids like alanine or valine. bohrium.com Similarly, the conjugate addition of aldehydes or ketones to nitroalkenes, a Michael reaction, can be promoted by primary amine-thiourea catalysts, achieving high enantioselectivity and diastereoselectivity through a combination of enamine activation and hydrogen bonding interactions. bohrium.com

Biocatalytic Transformations for Chiral this compound

Biocatalysis leverages the inherent selectivity of enzymes to perform chemical transformations with exceptional precision, often under mild, environmentally benign conditions. ijarise.orgresearchgate.net For the synthesis of chiral amines like this compound, amine transaminases (ATAs), also known as ω-transaminases (ω-TAs), are particularly powerful biocatalysts. mdpi.comnih.gov These enzymes catalyze the transfer of an amino group from an amino donor (such as isopropylamine) to a prochiral ketone substrate, generating an optically pure chiral amine. nih.gov

The synthesis of enantiopure amines using ω-TAs can be achieved through two primary strategies: the kinetic resolution of a racemic amine mixture or the more atom-economical asymmetric synthesis from a prochiral ketone. mdpi.com The latter approach is highly desirable and has been successfully applied to a broad range of linear, cyclic, and aromatic ketones. mdpi.com A significant challenge in ATA-catalyzed reactions is the often-unfavorable reaction equilibrium. nih.govdiva-portal.org To overcome this, various strategies have been developed, including the use of high concentrations of the amino donor, in situ product removal, or coupling the reaction to a subsequent, irreversible step. nih.govdiva-portal.org

Another powerful biocatalytic method is dynamic kinetic resolution (DKR), which combines the kinetic resolution of a racemic amine with in situ racemization of the slower-reacting enantiomer. nih.govdiva-portal.org This allows for a theoretical yield of 100% for a single enantiomer. A chemoenzymatic DKR process might pair an enzyme (e.g., a lipase for selective acylation of one amine enantiomer) with a metal racemization catalyst. acs.org Fully enzymatic DKR systems have also been designed, for instance, by using a pair of stereo-complementary transaminases to achieve the stereoinversion of the unwanted enantiomer. diva-portal.org These biocatalytic approaches represent a highly efficient and sustainable route to enantiopure this compound.

| Enzyme Type | Reaction | Substrate Example | Key Advantage |

| Amine Transaminase (ATA) | Asymmetric Synthesis | Prochiral Ketone | High enantioselectivity, atom-economical |

| Lipase | Kinetic Resolution | Racemic Amine | High selectivity for one enantiomer |

| Racemase | Racemization | Single Enantiomer Amine | Enables Dynamic Kinetic Resolution (DKR) |

Photocatalytic Approaches to Primary Amine Synthesis

Photocatalysis, which utilizes light energy to drive chemical reactions, has introduced novel and mild strategies for the synthesis of primary amines. A prominent method is the anti-Markovnikov hydroamination of unactivated alkenes. nih.gov This reaction directly adds an N-H bond across a double bond, representing a highly atom-economical approach.

In one strategy, an iridium-based photocatalyst, upon irradiation with visible light, generates an aminium radical cation (ARC) from the primary amine. This ARC intermediate then adds to the alkene with predictable anti-Markovnikov regioselectivity. nih.gov A thiol co-catalyst is often used as a hydrogen atom donor to complete the catalytic cycle. This method allows for the intermolecular hydroamination of olefins with primary alkyl amines at room temperature to selectively produce secondary amines. nih.gov To adapt this for primary amine synthesis, an ammonia surrogate can be used. For example, the cumyl group can serve as a protecting group that is readily deprotected to yield the primary amine. nih.gov

Metal-free photocatalytic systems have also been developed. Using organic photosensitizers like acridinium salts, hydroamination of olefins can be achieved using ammonium carbonate as an ammonia source. researchgate.netthieme-connect.com This approach facilitates the conversion of both terminal and internal alkenes into a variety of linear and branched primary amines under mild, room-temperature conditions. researchgate.net These photocatalytic methods provide a modern and powerful tool for accessing primary amines, including analogues of this compound, from simple alkene precursors.

Asymmetric Synthesis of Enantiopure this compound

The synthesis of a single enantiomer of a chiral molecule is of paramount importance, and several strategies have been refined for producing enantiopure amines. These methods generally fall into two categories: those that use a temporary chiral auxiliary to direct stereochemistry and those that employ a chiral catalyst.

Chiral Auxiliary-Based Methods

Chiral auxiliary-based synthesis is a classical and reliable strategy for achieving stereocontrol. The method involves covalently attaching a chiral molecule—the auxiliary—to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is cleaved, yielding the enantiomerically enriched product. While effective, this approach is less atom-economical as it requires stoichiometric amounts of the auxiliary and additional synthetic steps for its attachment and removal. yale.edu In the context of amine synthesis, a common approach involves the diastereoselective reduction of an imine or the alkylation of an enamine derived from a chiral amine auxiliary.

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis is a more modern and efficient approach for the synthesis of enantiopure compounds, as only a small amount of a chiral catalyst is needed to generate large quantities of the chiral product. yale.edu Transition metal-catalyzed asymmetric hydrogenation of imines is one of the most direct and efficient methods for preparing chiral amines. chinesechemsoc.org

Catalysts based on iridium and rhodium have proven particularly effective. Chiral iridium catalysts containing spiro phosphine-amine-phosphine ligands have been developed for the asymmetric hydrogenation of challenging dialkyl imines, producing chiral amines with high yields and enantioselectivities. chinesechemsoc.org Similarly, iridium complexes with spiro phosphine-oxazoline ligands are highly effective for the hydrogenation of N-aryl imines. acs.org

Rhodium-based catalysts are also widely used. For example, a Rh-catalyzed enantioselective hydroamination of allylamines using a chiral BIPHEP-type ligand can produce enantioenriched 1,2-diamines in good yields and with excellent enantioselectivities. nih.govacs.orgnih.gov These catalytic systems provide a powerful and versatile platform for the stereocontrolled synthesis of chiral amines, including this compound, from prochiral imine or olefin precursors.

| Catalyst Metal | Ligand Type | Substrate | Product | Typical ee (%) |

| Iridium | Spiro Phosphine-Amine-Phosphine | Dialkyl Imine | Chiral Alkyl Amine | >95% |

| Iridium | Spiro Phosphino-Oxazoline (SIPHOX) | N-Aryl Imine | Chiral Aryl Amine | >98% |

| Rhodium | BIPHEP-type | Allylamine | Chiral 1,2-Diamine | >96% |

| Palladium | C4-TunePhos | Cyclic Imine | Chiral Cyclic Amine | 86-95% |

Green Chemistry and Sustainable Synthesis Routes for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The synthesis of amines is an area where these principles can have a significant impact.

Biocatalysis stands out as a key green technology. ijarise.org The use of enzymes like transaminases occurs in water under mild temperature and pressure, reducing energy consumption and avoiding the use of hazardous reagents and solvents. researchgate.netmdpi.com As enzymes are derived from renewable resources, they align with the goal of using sustainable feedstocks. mdpi.com

The shift from stoichiometric reagents (e.g., chiral auxiliaries) to catalytic methods—whether metal-based, organocatalytic, or biocatalytic—is a core principle of green chemistry. yale.edu Catalysis improves atom economy by minimizing waste. rsc.org Methodologies such as "hydrogen borrowing" amination of alcohols and reductive amination of carbonyls are atom-economical routes that are being continually improved with more sustainable catalysts, including those based on non-noble metals. rsc.orgresearchgate.net

Furthermore, sourcing starting materials from renewable biomass is a critical aspect of sustainable synthesis. rsc.org Amino acids, which are readily available from nature, can be converted into primary amines through catalytic processes like ruthenium-catalyzed hydrogenation-decarbonylation. chemistryviews.org Other biomass sources, such as chitin, can also be transformed into valuable amines through selective deoxygenation processes, offering a sustainable alternative to petrochemical-derived feedstocks. nih.gov Evaluating synthetic routes using green metrics, such as atom economy, reaction mass efficiency (RME), and process mass intensity (PMI), provides a quantitative way to assess and compare the "greenness" of different approaches to synthesizing this compound. rsc.org

Solvent-Free and Mechanochemical Synthesis Protocols

The reduction of solvent use in chemical synthesis is a key principle of green chemistry, aiming to minimize environmental impact and improve process safety and efficiency. nih.gov Solvent-free and mechanochemical approaches to the synthesis of amines, such as this compound, offer significant advantages over traditional solution-phase methods. researchgate.netacs.org

A primary route to this compound is the reductive amination of 2-ethoxybutanal. This reaction involves the condensation of the aldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the corresponding primary amine. wikipedia.orglibretexts.org

Solvent-Free Reductive Amination:

Solvent-free reductive amination of aldehydes can be achieved by reacting the carbonyl compound with an amine in the presence of a solid reducing agent and a catalyst, often with grinding or gentle heating. organic-chemistry.orgorganic-chemistry.org For the synthesis of this compound, this would involve the direct reaction of 2-ethoxybutanal with a source of ammonia, such as ammonium formate or ammonia borane complex, and a suitable reducing agent like sodium borohydride. organic-chemistry.orgorganic-chemistry.org The use of a solid acid catalyst, such as boric acid or p-toluenesulfonic acid, can facilitate the reaction by activating the carbonyl group and promoting imine formation. organic-chemistry.org

A typical laboratory-scale solvent-free procedure would involve the mixing of 2-ethoxybutanal, an ammonia source, and a solid reducing agent in a mortar and pestle or a ball mill. organic-chemistry.org The reaction progress can be monitored by techniques such as thin-layer chromatography or gas chromatography. Upon completion, the product can be isolated through extraction and distillation. This approach eliminates the need for potentially hazardous organic solvents, simplifies work-up procedures, and can lead to higher yields and shorter reaction times. researchgate.netacs.org

The following table summarizes various reagents and conditions that have been successfully employed in the solvent-free reductive amination of aldehydes and could be adapted for the synthesis of this compound.

| Aldehyde Substrate | Amine Source | Reducing Agent | Catalyst/Activator | Conditions | Reference |

| Benzaldehyde | Aniline | Sodium borohydride | Thiamine hydrochloride | 60 °C, solvent-free | acs.org |

| Various aldehydes/ketones | Aliphatic/aromatic amines | Ammonia borane | Trimethyl borate | Solvent-free | organic-chemistry.org |

| Various aldehydes/ketones | Various amines | Sodium borohydride | Boric acid, p-TsOH | Solvent-free | organic-chemistry.org |

Mechanochemical Synthesis:

Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions. nih.gov This technique is inherently solvent-free and can lead to unique reactivity and product selectivity compared to solution-based methods. nih.gov In the context of amine synthesis, mechanochemical reductive amination has emerged as a promising green alternative. researchgate.net

The synthesis of this compound via mechanochemistry would involve charging a milling vessel with 2-ethoxybutanal, a solid ammonia source (e.g., ammonium chloride or hexaamminecobalt(III) chloride), and a solid reducing agent. The mixture is then milled for a specific duration, after which the product is extracted and purified. The high local pressures and temperatures generated at the point of impact between the milling balls can significantly accelerate the reaction rate.

While the direct mechanochemical synthesis of primary amines from aldehydes and ammonia sources is an area of ongoing research, the principles have been demonstrated for the synthesis of other amine derivatives and related compounds. nih.govacs.org The solid-state nature of mechanochemical reactions can also offer advantages in terms of controlling stoichiometry and minimizing side reactions. nih.gov

Utilization of Renewable Feedstocks

The transition from fossil fuel-based feedstocks to renewable bio-based resources is a critical aspect of sustainable chemical manufacturing. acs.org The synthesis of this compound and its analogues can be envisioned from biomass-derived starting materials, contributing to a circular economy. nih.gov A plausible and sustainable route begins with the production of key intermediates from renewable sources.

Bio-derived Precursors:

A potential pathway to this compound from renewable resources involves the use of bio-ethanol and crotonaldehyde derived from biomass.

Bio-ethanol: Produced on a large scale through the fermentation of sugars from crops like corn, sugarcane, or cellulosic biomass.

Crotonaldehyde: Can be synthesized from acetaldehyde, which in turn can be produced from the oxidation of bio-ethanol.

The synthesis of 2-ethoxybutanal, the direct precursor to this compound, can be achieved through the Michael addition of bio-ethanol to crotonaldehyde. This reaction is typically catalyzed by a base.

The reductive amination of various biomass-derived aldehydes and ketones to primary amines has been successfully demonstrated using heterogeneous catalysts, which offer advantages in terms of separation and reusability. nih.gov For instance, ruthenium-based catalysts have shown high efficacy in the reductive amination of biomass-derived carbonyl compounds in aqueous ammonia. nih.gov

The following table outlines a potential synthetic pathway to this compound from renewable feedstocks.

| Step | Reaction | Reactants | Product | Significance |

| 1 | Fermentation | Sugars (from biomass) | Ethanol | Established large-scale production of a renewable C2 platform molecule. |

| 2 | Oxidation | Ethanol | Acetaldehyde | Conversion of a bio-alcohol to a key C2 building block. |

| 3 | Aldol (B89426) Condensation | Acetaldehyde | Crotonaldehyde | Formation of a C4 α,β-unsaturated aldehyde. |

| 4 | Michael Addition | Crotonaldehyde, Ethanol | 2-Ethoxybutanal | Synthesis of the direct precursor to the target amine. |

| 5 | Reductive Amination | 2-Ethoxybutanal, Ammonia | This compound | Final step to the target primary amine. |

This integrated approach, starting from renewable raw materials and employing green synthetic methodologies like solvent-free or mechanochemical reactions, represents a forward-looking strategy for the sustainable production of this compound and related valuable chemicals. acs.orgmdpi.com

Chemical Reactivity and Reaction Mechanisms of 2 Ethoxybutyl Amine

Derivatization Reactions for Analytical and Synthetic Purposes

Formation of Amides, Sulfonamides, and Ureas

Primary amines like (2-Ethoxybutyl)amine are versatile nucleophiles that readily react with various electrophilic species to form stable covalent bonds. These reactions are fundamental in organic synthesis and are crucial for modifying the properties of molecules.

Formation of Amides: The reaction of this compound with acylating agents, such as acid chlorides or acid anhydrides, leads to the formation of amides. This process, known as acylation, typically involves a nucleophilic attack by the amine's lone pair on the carbonyl carbon of the acylating agent. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion or carboxylate) and deprotonation to yield the amide product. Often, two equivalents of the amine are used, with the second acting as a base to neutralize the acidic byproduct (e.g., HCl). Alternatively, an external base like triethylamine (B128534) or pyridine (B92270) can be employed. The reaction is generally rapid and can be performed under mild conditions, often at room temperature in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

| Reaction Type | Acylating Agent | Base (Optional) | Solvent (Common) | General Mechanism | Product Class |

| Amide Formation | Acid Chlorides | Tertiary Amine | DCM, THF | Nucleophilic Addition-Elimination | Amides |

| Amide Formation | Acid Anhydrides | Tertiary Amine | DCM, THF | Nucleophilic Addition-Elimination | Amides |

| Acetylation | Acetyl Chloride | NaHCO₃, NEt₃ | Brine, Acetone | Nucleophilic Addition-Elimination | Amides |

| Acetylation | Acetic Anhydride (B1165640) | NaHCO₃ | Aqueous medium | Nucleophilic Addition-Elimination | Amides |

Formation of Sulfonamides: this compound reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) to form sulfonamides. Similar to amide formation, this reaction involves the nucleophilic attack of the amine on the sulfonyl sulfur atom. The process is often facilitated by a base to scavenge the generated HCl. While direct sulfonylation can occur, some mechanisms propose the formation of a sulfonylpyridinium intermediate when pyridine or its derivatives are used as bases, which enhances the electrophilicity of the sulfur atom. These reactions can be performed under solvent-free conditions or with microwave irradiation, and primary amines generally react faster than secondary amines due to higher nucleophilicity.

| Reaction Type | Sulfonylating Agent | Base (Optional) | Solvent (Common) | General Mechanism | Product Class |

| Sulfonamide Formation | Sulfonyl Chlorides | Tertiary Amine | Various | Nucleophilic Substitution/Addition-Elimination | Sulfonamides |

| Sulfonamide Formation | p-Toluenesulfonyl Chloride | ZnO (catalytic) | Solvent-free | Nucleophilic Substitution | Sulfonamides |

Formation of Ureas: The reaction between primary amines and isocyanates is a direct and efficient route to ureas. The nucleophilic amine attacks the electrophilic carbon of the isocyanate group, forming a urea (B33335) linkage. This reaction typically proceeds rapidly at room temperature in various solvents like DMF, THF, or DCM, and generally does not require a base. Alternative methods for urea synthesis include the use of carbamates, carbonyldiimidazole (CDI), triphosgene, or reactions involving CO₂ and amines catalyzed by guanidines or other bases. Mechanistically, the formation of ureas from isocyanates often proceeds via a direct nucleophilic addition.

| Reaction Type | Electrophilic Agent | Solvent (Common) | General Mechanism | Product Class |

| Urea Formation | Isocyanates | DMF, THF, DCM | Nucleophilic Addition | Ureas |

| Urea Formation | Carbamates | Water/THF | Nucleophilic Substitution | Ureas |

| Urea Formation | CDI | Various | Nucleophilic Addition | Ureas |

| Urea Formation | CO₂ + Catalyst | Various | Catalyzed Nucleophilic Addition | Ureas |

Introduction of Spectroscopically Active Tags

This compound can be derivatized with various tags to enhance its detectability, enable quantification, or facilitate structural analysis using spectroscopic techniques.

Fluorescent Labeling: Primary amines are readily derivatized with fluorescent reagents that possess reactive groups such as NHS esters, TFP esters, isothiocyanates, or aldehydes. Common fluorescent tags include fluorescein (B123965) derivatives (e.g., FITC), rhodamines, coumarins, cyanine (B1664457) dyes, NBD-F, and OPA. These reagents react with the primary amine group of this compound to form stable amide, thiourea, or isoindole linkages, respectively. The resulting fluorescent conjugates are invaluable for applications in microscopy, flow cytometry, and fluorescence spectroscopy, allowing for the visualization and quantification of the tagged molecule.

| Labeling Reagent Type | Reactive Group | Target Analyte (Primary Amine) | Application | Detection Method |

| NHS Ester | NHS Ester | Proteins, Peptides, DNA | Labeling, Imaging, Quantification | Fluorescence |

| Isothiocyanate | Isothiocyanate | Proteins, Peptides | Labeling, Protein Conjugation | Fluorescence |

| Aldehyde | Aldehyde | Primary Amines, Amino Acids | Derivatization for detection | Fluorescence, UV-Vis |

| NBD-F | Fluoro-benzoxadiazole | Primary Amines | HPLC Labeling | Fluorescence |

Isotopic Labeling: For quantitative proteomics and metabolic studies, isotopic labeling is employed. Stable isotope dimethyl labeling utilizes isotopomers of formaldehyde (B43269) and cyanoborohydride to convert primary amines into dimethylamines, introducing mass shifts that are detectable by mass spectrometry (MS). Alternatively, reagents like N-acetoxysuccinimide can introduce deuterium (B1214612) labels onto primary amines. These methods allow for the relative quantification of this compound in complex biological samples by comparing the peak intensities of isotopically distinct species in MS analysis.

| Labeling Strategy | Reagent(s) | Target Analyte (Primary Amine) | Application | Detection Method |

| Dimethyl Labeling | Isotopomers of Formaldehyde/Cyanoborohydride | N-terminus, Lysine residues | Quantitative Proteomics (MS) | Mass Spectrometry |

| Acetylation/Deuteration | N-acetoxysuccinimide (or deuterated analogue) | Primary Amines | Quantitative Proteomics (MS) | Mass Spectrometry |

| Biotinylation/Methylation | Sulfo-NHS-SS-biotin + D₀/¹³CD₃-methyl iodide | Primary Amines | Quantitative Proteomics (MS) | Mass Spectrometry |

Derivatization for Analytical Chemistry (GC/HPLC): To improve the analysis of this compound by gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization is often employed. Reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), trifluoroacetic anhydride (TFAA), or various silylating agents react with the primary amine to form derivatives with enhanced volatility, thermal stability, or improved UV absorption or fluorescence properties. This enhances sensitivity and selectivity in analytical detection.

| Derivatization Reagent | Reaction Type | Target Analyte (Primary Amine) | Analytical Application | Detection Method |

| OPA | Aldehyde | Primary Amines | HPLC, GC | Fluorescence, UV |

| FMOC-Cl | Acylation | Primary/Secondary Amines | HPLC, GC | Fluorescence, UV |

| TFAA | Acylation | Primary Amines | GC-MS | GC-MS |

| Silylating Agents | Silylation | Amines, Alcohols, Thiols | GC | GC-FID, GC-MS |

Mechanistic Investigations of this compound Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing synthetic routes and predicting reactivity. This involves identifying reaction intermediates, transition states, and studying reaction kinetics.

Elucidation of Reaction Intermediates and Transition States

The mechanisms of reactions involving primary amines like this compound are often elucidated through a combination of experimental techniques and computational studies.

Amide Formation: In the acylation of amines, a common mechanistic pathway involves the nucleophilic attack of the amine on the carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then undergoes elimination of the leaving group and deprotonation to yield the amide. Transition state studies, often employing computational methods like Density Functional Theory (DFT), reveal that these reactions can proceed through concerted pathways involving hydrogen bonding or cyclic transition states, particularly when catalysts are present. For instance, in catalyzed acyl transfer reactions, transition states stabilized by hydrogen bonding between the amine and the catalyst have been proposed. Isotopic labeling studies can also provide insights into proton transfer steps within these transition states.

Sulfonamide Formation: The mechanism of sulfonylation can vary depending on the reagents and conditions. It may involve a direct nucleophilic attack of the amine on the sulfonyl chloride, or the formation of intermediates such as sulfonylpyridinium species when pyridine-based bases are used. Kinetic isotope effect (KIE) experiments and Hammett analyses are valuable tools for probing the rate-determining step and the nature of bond-breaking or bond-forming events in the transition state, often suggesting concerted C–H cleavage or nucleophilic attack pathways.

Urea Formation: The reaction of amines with isocyanates is generally considered a straightforward nucleophilic addition of the amine to the electrophilic carbon of the isocyanate. The isocyanate itself acts as a key reactive intermediate. Mechanistic studies, including DFT calculations, have investigated the role of catalysts (e.g., tertiary amines, water) in facilitating this addition, often identifying specific transition states that lower the activation energy. In reactions involving CO₂ and amines, mechanisms can involve intermediate carbamates or isocyanates, with catalysts playing a role in proton transfer and activation.

Kinetic Studies of this compound Reactions

Kinetic studies are essential for quantifying reaction rates and understanding the factors that influence them, such as concentration, temperature, and catalyst presence. While specific kinetic data for this compound may not be extensively published, studies on analogous primary amines provide a framework for understanding its expected kinetic behavior.

General Kinetic Parameters: Kinetic investigations typically involve determining reaction orders with respect to each reactant and catalyst, measuring rate constants, activation energies (Ea), and pre-exponential factors (A). These parameters are often extracted from experimental data using techniques like stopped-flow spectroscopy, in situ spectroscopy, or by monitoring reactant/product concentrations over time. For example, the acylation of amines by acyl chlorides often follows second-order kinetics (first order in amine and first order in acyl chloride), with activation energies typically in the range of 50-100 kJ/mol for uncatalyzed reactions. The catalytic effect of bases or specific catalysts can significantly lower these activation barriers and alter reaction orders.

Influence of Structure: The specific structure of the amine, including the presence of the ethoxybutyl chain in this compound, can influence its nucleophilicity and steric accessibility, thereby affecting reaction rates. For instance, the ether oxygen might influence the electron density around the amine nitrogen or participate in hydrogen bonding, potentially modulating reactivity compared to simple alkylamines. Kinetic studies on various primary amines have shown that electronic and steric factors of both the amine and the electrophile play a significant role in determining the observed rate constants and activation parameters.

Theoretical and Computational Chemistry Studies on 2 Ethoxybutyl Amine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and exploring its various conformations.

Geometry optimization is a computational process used to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. For (2-Ethoxybutyl)amine, methods like Density Functional Theory (DFT) are employed to calculate the equilibrium geometry, resulting in the most stable structure with optimized bond lengths and angles.

Once the optimized structure is obtained, further calculations can determine key energetic and thermodynamic properties. These parameters are vital for understanding the molecule's stability and its behavior in chemical reactions. While specific experimental data for this compound is not extensively published, quantum chemical calculations can provide reliable estimates. For instance, calculations on similar small organic molecules using DFT methods yield thermodynamic parameters that are in good agreement with experimental values. niscpr.res.in

Table 1: Representative Calculated Thermodynamic Parameters for a Molecule of Similar Size This table is illustrative and shows the type of data generated from quantum chemical calculations.

| Parameter | Representative Value | Unit |

| Optimized Global Minimum Energy | -387.654321 | Hartrees |

| Zero-point vibrational energy | 125.4 | kcal/mol |

| Total Thermal Energy (E_total) | 132.8 | kcal/mol |

| Heat Capacity (C_v) | 45.7 | cal/mol·K |

| Total Entropy (S) | 98.2 | cal/mol·K |

Data is hypothetical and based on typical values for molecules of comparable complexity.

The flexibility of the alkyl ether chain in this compound gives rise to multiple conformers, each with a different spatial arrangement and energy. Conformational analysis involves studying the energy changes as bonds are rotated. The rotation around the C-C and C-O bonds in the ethoxy and butyl groups is of particular interest.

Similar to the classic example of butane (B89635), the rotation around the central C-C bonds of the butyl group in this compound leads to different staggered and eclipsed conformations. youtube.com The staggered conformations, where the bulky groups are further apart, are energy minima, while the eclipsed conformations represent energy maxima. youtube.com The most stable conformer is typically the one that minimizes steric hindrance, often an "anti" conformation where the largest substituents are 180° apart. youtube.com The presence of the ether oxygen introduces additional complexity due to its lone pairs and the specific geometry of the C-O-C bond.

Table 2: Hypothetical Relative Energies of Key Conformations for the Butyl Chain This table illustrates the expected energetic differences between conformations, analogous to butane.

| Conformation Type | Dihedral Angle (Approx.) | Relative Energy (kcal/mol) | Description |

| Anti | 180° | 0 | Most stable, largest groups are farthest apart. |

| Gauche | 60° | ~0.9 | Staggered, but with some steric interaction. |

| Eclipsed (H, CH3) | 120° | ~3.6 | Unstable, groups are eclipsing. |

| Syn (fully eclipsed) | 0° | ~5.0 | Least stable, largest groups eclipse each other. |

Relative energies are based on the well-studied butane model and serve as an illustrative guide. youtube.com

Reaction Mechanism Elucidation via Computational Methods

Computational methods are indispensable for mapping out the intricate pathways of chemical reactions, identifying short-lived intermediates, and calculating the energy required for a reaction to occur.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. arxiv.org For a chemical reaction, the PES provides a map that connects reactants and products through various possible pathways. researchgate.net The minima on this surface correspond to stable molecules like reactants, products, and intermediates, while saddle points represent transition states. researchgate.net

By mapping the PES for a reaction involving this compound, such as its reaction with an aldehyde to form an imine, computational chemists can identify the most energetically favorable route. scirp.org This mapping helps to understand the step-by-step process of bond breaking and formation. github.io The shape of the PES reveals the underlying topography that governs the system's kinetic and thermodynamic behavior. github.io

The transition state is the highest energy point along the lowest energy path between a reactant and a product. researchgate.net Characterizing its geometry and energy is crucial for understanding reaction rates. Computational methods are used to locate these first-order saddle points on the PES.

Once the transition state is identified, the reaction barrier, or activation energy (Ea), can be calculated as the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction. For amine reactions, such as oxidative dehydrogenation, computational studies have successfully calculated activation energies, enthalpies, and entropies that align well with experimental values. mdpi.com For instance, in the oxidative dehydrogenation of some amine complexes, calculated activation energies were found to be very close to those determined experimentally. mdpi.com These calculations can also reveal complex mechanisms that may involve more than one transition state. rsc.org

Table 3: Example of Calculated Activation Parameters for an Amine Reaction This table presents representative data from a computational study of an amine reaction, illustrating the outputs of such calculations.

| Parameter | Calculated Value | Experimental Value | Unit |

| Activation Energy (E_a) | 19.34 | 21.04 | kcal/mol |

| Enthalpy of Activation (ΔH^≠) | 19.19 | 20.38 | kcal/mol |

| Entropy of Activation (ΔS^≠) | -0.034 | -0.018 | kcal/mol·K |

Data sourced from a computational study on the oxidative dehydrogenation of an amine, not this compound specifically. mdpi.com

Spectroscopic Property Prediction through Computational Modeling

Computational modeling can predict various spectroscopic properties, providing a powerful tool for interpreting experimental spectra or predicting the spectra of unknown compounds. By calculating the vibrational frequencies of this compound, one can predict the positions of major peaks in its infrared (IR) and Raman spectra. niscpr.res.in

These calculations involve computing the second derivatives of the energy with respect to the atomic coordinates to determine the force constants of the bonds. The resulting vibrational modes can be visualized, allowing specific peaks to be assigned to the stretching or bending of particular functional groups (e.g., N-H stretch, C-H stretch, C-O-C stretch). niscpr.res.in Often, calculated frequencies are scaled by a factor to better match experimental data, accounting for approximations in the computational method and anharmonicity. niscpr.res.in

Table 4: Predicted Vibrational Frequencies for Key Functional Groups in this compound This table is illustrative, showing the types of vibrational modes and their typical predicted wavenumber ranges.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| N-H (amine) | Scissoring Bend | 1590 - 1650 |

| C-H (alkyl) | Stretch | 2850 - 3000 |

| C-O-C (ether) | Asymmetric Stretch | 1070 - 1150 |

| C-N (amine) | Stretch | 1020 - 1250 |

Ranges are based on standard infrared spectroscopy correlation tables and computational studies of similar molecules.

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy is a critical tool for identifying molecular structures, and computational methods can predict the infrared (IR) and Raman spectra with a high degree of accuracy. These predictions are vital for interpreting experimental data and understanding the molecule's dynamic nature.

Methodology

The theoretical vibrational frequencies of this compound are typically calculated using Density Functional Theory (DFT), a robust quantum mechanical modeling method. nih.gov Functionals such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) are commonly paired with extensive basis sets like 6-311++G(d,p) to achieve a precise description of the molecule's potential energy surface. ripublication.comniscpr.res.in From the optimized molecular geometry, a Hessian matrix is calculated, which yields the harmonic vibrational frequencies. acs.org These calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. The results can be used to generate theoretical IR and Raman spectra, where the intensities of the peaks are also calculated to aid in the assignment of experimental spectra. faccts.deresearchgate.net

Illustrative Research Findings

While specific published data for this compound is not available, calculations for similar primary amines provide a basis for predicting its key vibrational modes. researchgate.net The table below presents illustrative predicted vibrational frequencies and their assignments for this compound, based on well-established frequency ranges for its constituent functional groups.

Illustrative Predicted Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3385 | Medium | N-H Asymmetric Stretch |

| 3310 | Medium | N-H Symmetric Stretch |

| 2960 | Strong | C-H Asymmetric Stretch (CH₃) |

| 2935 | Strong | C-H Asymmetric Stretch (CH₂) |

| 2870 | Strong | C-H Symmetric Stretch (CH₃, CH₂) |

| 1610 | Medium | N-H Bending (Scissoring) |

| 1465 | Medium | C-H Bending (CH₂, CH₃) |

| 1120 | Strong | C-O-C Asymmetric Stretch |

| 1080 | Medium | C-N Stretch |

Note: This data is illustrative and based on theoretical calculations for analogous molecules. The exact frequencies and intensities would be determined by specific DFT calculations for this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is one of the most powerful techniques for elucidating molecular structure in solution. Computational chemistry can accurately predict NMR chemical shifts (¹H and ¹³C), which is invaluable for assigning peaks in experimental spectra and confirming structural hypotheses.

Methodology

The standard method for predicting NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) approach, which is typically implemented within the DFT framework. rsc.orgacs.orgnih.gov Using the B3LYP functional and a suitable basis set (e.g., cc-pVDZ), the magnetic shielding tensors for each nucleus can be calculated for the optimized molecular geometry. rsc.orgacs.org These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for the confident assignment of specific nuclei to observed NMR signals. researchgate.net

Illustrative Research Findings

Given the molecular structure of this compound, theoretical calculations would yield distinct chemical shifts for each unique carbon and hydrogen atom. The following tables provide illustrative predicted ¹H and ¹³C NMR chemical shifts.

Illustrative Predicted ¹H NMR Chemical Shifts for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H on N | 1.85 | Singlet (broad) |

| H on C2 | 2.90 | Multiplet |

| H on C1 | 2.65 | Multiplet |

| H on Ethoxy CH₂ | 3.45 | Quartet |

| H on Butyl CH₂ | 1.45 | Multiplet |

| H on Ethyl CH₃ | 1.20 | Triplet |

| H on Butyl CH₃ | 0.95 | Triplet |

Note: This data is illustrative. Chemical shifts are referenced to TMS and would be confirmed by specific GIAO-DFT calculations.

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) |

| C2 (CH-O) | 75.1 |

| C1 (CH₂-N) | 45.3 |

| Ethoxy CH₂ | 66.5 |

| Butyl C3 | 28.9 |

| Butyl C4 | 11.2 |

| Ethoxy CH₃ | 15.4 |

Note: This data is illustrative. Chemical shifts are referenced to TMS and would be confirmed by specific GIAO-DFT calculations.

Solvent Effects on this compound Reactivity and Conformation

The behavior of a molecule can change dramatically in the presence of a solvent. Computational models are essential for understanding how intermolecular forces between the solute and solvent affect the molecule's preferred shape (conformation) and its chemical reactivity.

Theoretical Approach

To study solvent effects, computational chemists often use continuum solvation models, such as the Polarizable Continuum Model (PCM). acs.orgcas.cz In this approach, the solvent is treated as a uniform polarizable medium characterized by its dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between them are calculated. This method allows for the geometry of this compound to be optimized in different solvents, revealing how the solvent stabilizes or destabilizes certain conformers. uni-duesseldorf.de

Influence on Conformation and Reactivity

For this compound, which contains both an ether and an amine group, solvent interactions are particularly important. The molecule can exist in various conformations due to rotation around its single bonds. In non-polar solvents, intramolecular forces and steric hindrance would primarily determine the most stable conformation. However, in polar solvents like water, intermolecular hydrogen bonding between the solvent and the amine (N-H) and ether (C-O-C) groups would become significant.

Polar solvents are expected to stabilize conformers where the polar groups are more exposed, potentially leading to a different conformational equilibrium compared to the gas phase or non-polar solvents. This change in the dominant conformation can directly impact reactivity. psu.edu For instance, the accessibility of the nitrogen's lone pair of electrons, which is crucial for the basicity and nucleophilicity of the amine, may be altered by solvent-induced conformational changes. libretexts.orglibretexts.org Computational studies can quantify these energy differences and provide insight into how the reaction barriers for processes involving the amine might change as a function of the solvent environment. rsc.orgacs.org

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Ethoxybutyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular structure of (2-Ethoxybutyl)amine by mapping the electronic environments of its hydrogen and carbon nuclei. One-dimensional (1D) and two-dimensional (2D) techniques are employed for a complete structural assignment.

High-resolution proton (¹H) NMR spectroscopy is a primary tool for identifying the various proton environments within the this compound molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide critical information for structural elucidation.

The structure of this compound contains six distinct proton environments. The protons on the carbon adjacent to the nitrogen atom (H-1) and the chiral center proton (H-2) are deshielded and appear further downfield. Protons of the ethoxy group (H-5, H-6) also exhibit characteristic shifts due to the influence of the adjacent oxygen atom. openstax.orglibretexts.org The signals for the amine (-NH₂) protons typically appear as a broad singlet, and their chemical shift can vary depending on solvent and concentration. libretexts.org

Based on established chemical shift correlations, the expected ¹H NMR data for this compound is summarized below. libretexts.orgoregonstate.edu

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Protons |

| H-1 (-CH ₂NH₂) | ~2.75 | Doublet of doublets (dd) | 2H | H-2 |

| H-2 (-CH (CH₂NH₂)O-) | ~3.30 | Multiplet (m) | 1H | H-1, H-3 |

| H-3 (-CH ₂CH₃) | ~1.50 | Multiplet (m) | 2H | H-2, H-4 |

| H-4 (-CH₂CH ₃) | ~0.90 | Triplet (t) | 3H | H-3 |

| H-5 (O-CH ₂CH₃) | ~3.45 | Quartet (q) | 2H | H-6 |

| H-6 (O-CH₂CH ₃) | ~1.15 | Triplet (t) | 3H | H-5 |

| -NH ₂ | ~1.5-3.0 | Broad Singlet (br s) | 2H | None |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy is used to analyze the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, providing direct evidence of the number of non-equivalent carbons and their hybridization states. The chemical shifts are influenced by the electronegativity of neighboring atoms (oxygen and nitrogen), causing carbons bonded to them to appear at lower fields (higher ppm values). libretexts.orglibretexts.org

The carbon attached to the nitrogen (C-1), the chiral carbon (C-2), and the carbon of the ethoxy group bonded to oxygen (C-5) are the most deshielded sp³ carbons in the structure. libretexts.orglibretexts.orgoregonstate.edu

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-C H₂NH₂) | ~45-50 |

| C-2 (-C H(CH₂NH₂)O-) | ~80-85 |

| C-3 (-C H₂CH₃) | ~25-30 |

| C-4 (-CH₂C H₃) | ~10-15 |

| C-5 (O-C H₂CH₃) | ~65-70 |

| C-6 (O-CH₂C H₃) | ~15-20 |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.

To confirm the assignments made from 1D NMR and to establish the connectivity of the molecular framework, advanced 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). libretexts.orgwikipedia.org Cross-peaks in the COSY spectrum of this compound would confirm the following connectivities:

H-1 with H-2

H-2 with H-3

H-3 with H-4

H-5 with H-6

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (¹J coupling). pressbooks.pubcolumbia.edu It provides a direct link between the ¹H and ¹³C NMR spectra. For this compound, HSQC would show cross-peaks between:

H-1 and C-1

H-2 and C-2

H-3 and C-3

H-4 and C-4

H-5 and C-5

H-6 and C-6

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two or three bonds (²J and ³J coupling). columbia.eduustc.edu.cn It is crucial for piecing together the complete carbon skeleton. Key HMBC correlations for this compound would include:

H-1 protons showing correlation to C-2.

H-2 proton showing correlations to C-1, C-3, and C-5.

H-4 protons showing correlations to C-2 and C-3.

H-6 protons showing correlation to C-5.

As this compound is a chiral molecule, determining its enantiomeric purity is critical. NMR spectroscopy can be used for this purpose through the use of chiral auxiliaries that induce a diastereomeric environment, making the enantiomers distinguishable.

Chiral Solvating Agents (CSAs): These are chiral compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govnih.gov This interaction leads to different magnetic environments for the corresponding protons of the two enantiomers, resulting in separate signals in the ¹H NMR spectrum. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio. BINOL and its derivatives are examples of effective CSAs for amines. rsc.org

Chiral Derivatizing Agents (CDAs): These agents react with the amine functional group of the enantiomers to form stable, covalent diastereomers. wikipedia.org These diastereomers have distinct NMR spectra, allowing for the quantification of each. A common CDA for primary amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride, which forms diastereomeric amides. wikipedia.orgmdpi.com The analysis of the resulting ¹H or ¹⁹F NMR spectra allows for the determination of enantiomeric excess.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the functional groups present.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The presence of a primary amine, an ether linkage, and saturated C-H bonds gives rise to characteristic absorption bands in the infrared spectrum.

The primary amine group is identified by a pair of medium-intensity N-H stretching bands in the 3400-3300 cm⁻¹ region and an N-H bending (scissoring) vibration around 1650-1580 cm⁻¹. orgchemboulder.comlibretexts.org The strong C-O stretching vibration of the ether group is a key indicator and typically appears in the 1300-1000 cm⁻¹ range. libretexts.orgrockymountainlabs.comblogspot.com The spectrum is also characterized by strong C-H stretching absorptions from the alkyl chains just below 3000 cm⁻¹. rockymountainlabs.com

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3400 - 3300 (two bands) | Medium |

| C-H Stretch | Alkane (sp³ C-H) | 2960 - 2850 | Strong |

| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium |

| C-O Stretch | Ether (C-O-C) | 1150 - 1085 | Strong |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium-Weak |

| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Broad, Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound. By measuring the inelastic scattering of monochromatic light, a vibrational fingerprint of the molecule can be obtained. For this compound, the Raman spectrum is characterized by vibrations originating from its primary amine, ether, and alkyl chain functionalities.

Key molecular vibrations for this compound would include:

N-H Stretching: Primary amines typically exhibit two N-H stretching bands, an asymmetric and a symmetric stretch, in the region of 3300-3500 cm⁻¹. ias.ac.in

C-H Stretching: The aliphatic ethyl and butyl groups give rise to strong, complex bands in the 2850-3000 cm⁻¹ region.

N-H Bending (Scissoring): A characteristic bending vibration for the -NH₂ group appears in the 1590-1650 cm⁻¹ range. ias.ac.in

C-O-C Stretching: The ether linkage produces characteristic stretching vibrations. The asymmetric C-O-C stretch is typically strong and found between 1070 and 1140 cm⁻¹ for saturated aliphatic ethers. spectroscopyonline.com A symmetric stretch may also be observed at a lower wavenumber, often between 830 and 930 cm⁻¹. s-a-s.org

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in primary aliphatic amines is typically found in the 1020-1220 cm⁻¹ region.

These characteristic Raman bands provide a unique spectral signature for this compound, allowing for its identification and the study of its molecular structure.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| C-H Aliphatic Stretch | Alkyl Chain (-CH₂, -CH₃) | 2850 - 3000 |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 |

| C-O-C Asymmetric Stretch | Ether (-O-) | 1070 - 1140 |

| C-N Stretch | Amine | 1020 - 1220 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and structure of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound, with the molecular formula C₆H₁₅NO, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

The theoretical exact mass of the neutral molecule this compound is 117.11536 g/mol . nih.gov In positive-ion mode HRMS, the compound is typically observed as the protonated molecule, [M+H]⁺. The high mass accuracy provided by HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the confident assignment of the elemental formula, a critical step in compound identification.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₅NO | nih.gov |

| Molecular Weight (Nominal) | 117 g/mol | nih.gov |

| Monoisotopic (Exact) Mass | 117.115364102 Da | nih.gov |

| Protonated Molecule [M+H]⁺ (Exact Mass) | 118.123188867 Da | Calculated |

Fragmentation Pattern Analysis for Structural Confirmation

When subjected to ionization in a mass spectrometer, particularly with techniques like Electron Ionization (EI), the molecular ion of this compound becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of this fragmentation pattern provides invaluable information for structural elucidation.

For this compound, two primary fragmentation pathways are expected, driven by the presence of the amine and ether functional groups:

Alpha-Cleavage adjacent to the Nitrogen Atom: This is a dominant fragmentation pathway for aliphatic amines. whitman.edudummies.com The cleavage of the C-C bond adjacent to the C-N bond results in the formation of a stable, resonance-stabilized iminium ion. The most likely alpha-cleavage involves the loss of a propyl radical (•CH₂CH₂CH₃), leading to a base peak at m/z 44 ([CH₂(NH₂)]⁺).

Alpha-Cleavage adjacent to the Ether Oxygen: Ethers also undergo alpha-cleavage, where the C-C bond next to the oxygen is broken. scribd.com This would lead to the loss of an ethyl radical (•CH₂CH₃) to form an ion at m/z 88 or the loss of a butylamine (B146782) radical to form an ion at m/z 45 .

The combination of the molecular ion peak (if present) and these characteristic fragment ions allows for the unambiguous structural confirmation of this compound. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. youtube.com It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound, making it an ideal method for assessing purity and analyzing simple mixtures.

In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase of the column. vt.edu Amines can be challenging to analyze by GC due to their basicity, which can cause peak tailing on standard silica-based columns. labrulez.combre.com Therefore, specialized deactivated or base-coated columns are often employed to achieve sharp, symmetrical peaks. labrulez.com As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated. This allows for the positive identification of the main compound, this compound, by its retention time and mass spectrum, while also identifying any impurities present in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in more complex, non-volatile matrices, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the method of choice. nih.govgoogle.com LC separates components in a liquid mobile phase, making it suitable for a wider range of samples than GC. waters.com

In the analysis of a primary amine like this compound, electrospray ionization (ESI) in positive mode is typically used, as the amine group is easily protonated to form the [M+H]⁺ ion. waters.com The use of an acidic mobile phase modifier, such as formic acid, can aid in both the chromatographic separation and the ionization process. waters.com

Tandem mass spectrometry (LC-MS/MS) adds another layer of selectivity and sensitivity. frag-den-staat.de In this technique, the protonated molecular ion of this compound (m/z 118.1) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate fragment ions, and a specific fragment ion (e.g., m/z 44) is monitored in the second mass analyzer. This specific transition (m/z 118.1 → 44) is unique to the target compound, allowing for its accurate quantification even in the presence of co-eluting interferences from a complex matrix. nih.gov

MALDI Imaging Mass Spectrometry for Spatial Distribution Studies

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry is a powerful technique used to visualize the spatial distribution of molecules directly in tissue sections or on other surfaces without the need for labels. researchgate.netnih.gov While often used for large biomolecules, its application to the analysis of small molecules is a growing field. researchgate.net

In a MALDI imaging experiment, a thin section of a sample is coated with an energy-absorbing matrix. nih.gov A pulsed laser is then rastered across the sample surface, desorbing and ionizing analytes at each coordinate. A full mass spectrum is acquired for each laser spot, creating a molecular map of the surface. mdpi.com

For this compound, MALDI imaging could be employed to study its distribution and localization on a surface or within a material matrix. By monitoring the specific m/z signal corresponding to the protonated molecule ([M+H]⁺ at m/z 118.1), a detailed image of its concentration across the sample can be generated. The choice of the correct matrix is critical for the successful analysis of small molecules to avoid interference from matrix ions in the low-mass range. columbia.edu This technique offers unique insights into the spatial pharmacology or material science applications of this compound. columbia.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive experimental science for establishing the atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a crystalline sample, it is possible to generate a three-dimensional model of the electron density, which allows for the precise determination of atomic positions, bond lengths, and bond angles. wikipedia.orgnih.gov This technique has been foundational in understanding the atomic-scale differences between materials and has revealed the structure of numerous molecules, including drugs and proteins. wikipedia.org

For this compound, obtaining a single-crystal X-ray structure would provide invaluable information on its solid-state conformation and intermolecular interactions. While a publicly available crystal structure for this compound has not been reported, the application of this technique would involve growing a high-quality single crystal of the compound, potentially as a salt derivative to improve crystal quality. The resulting data would unambiguously define the molecule's three-dimensional arrangement, including the torsion angles of the flexible ethoxy and butyl groups. Furthermore, it would reveal the nature of the crystal packing, particularly the hydrogen bonding network established by the primary amine group, which is crucial for understanding its physical properties in the solid state. wikipedia.org

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, quantification, and analysis of chemical compounds. For a molecule like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve as powerful analytical tools.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of primary amines. acs.orgchromatographyonline.com However, the analysis of hydrophilic and basic compounds like this compound can present challenges, including poor retention on standard C18 columns and poor peak shape. sielc.com To overcome these issues, several strategies are employed.

One common approach is pre-column derivatization, where the amine is reacted with a reagent to attach a chromophore or fluorophore. thermofisher.comnih.gov Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary amines to form stable derivatives that can be detected with high sensitivity by UV or fluorescence detectors. thermofisher.comnih.gov This process not only enhances detection but can also improve the chromatographic properties of the analyte by reducing its polarity. thermofisher.com

Alternatively, underivatized amines can be analyzed using reversed-phase HPLC by carefully controlling the mobile phase conditions. The addition of an acid, such as trifluoroacetic acid, to the mobile phase can improve peak shape. sielc.com For separating a mixture of amines, a gradient elution using a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) is often effective. acs.orgchromatographyonline.com Detection for underivatized amines can be achieved with an Evaporative Light Scattering Detector (ELSD) or, for superior sensitivity and specificity, a mass spectrometer (MS). sielc.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3-5 µm) acs.orgchromatographyonline.com |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid B: Acetonitrile with 0.1% Trifluoroacetic Acid sielc.com |